

Anacetrapib half-life and adipose tissue accumulation

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Compound Focus: Anacetrapib

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Pharmacokinetic and Adipose Accumulation Data

The following tables summarize key quantitative findings on **anacetrapib**'s pharmacokinetics and tissue distribution.

Table 1: Key Pharmacokinetic Parameters in Humans [1]

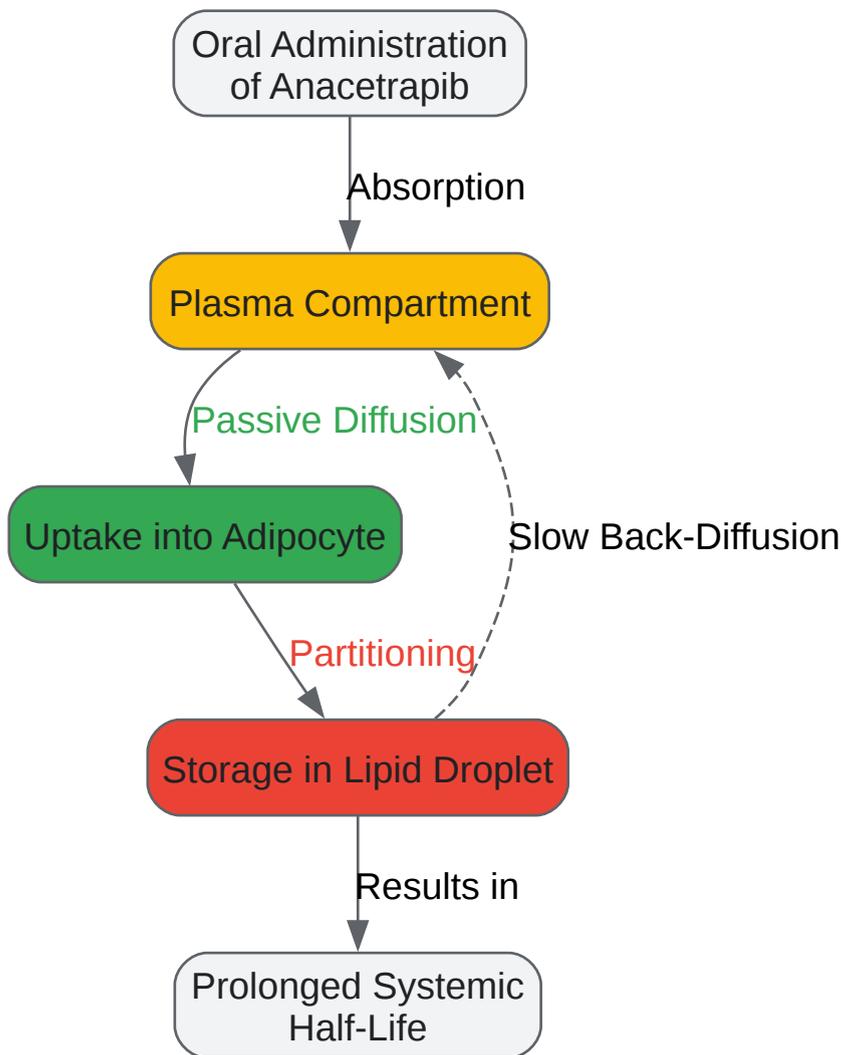
Parameter	Single Dose (100 mg)	Multiple Dose (100 mg daily for 10 days)
Median T~max~ (h)	4.0	5.0
Apparent Half-life (h)	113.8	193.7
Accumulation Ratio (AUC~0-24h~)	-	1.39
Accumulation Ratio (C~24h~)	-	2.57

Table 2: Anacetrapib Accumulation in Adipose Tissue from Preclinical Studies [2] [3] [4]

Study Model / System	Key Finding
Human Clinical Trial	Anacetrapib accumulated in adipose tissue with prolonged dosing and showed minimal decline up to one year post-dose.
Diet-Induced Obese Mice	20 weeks of treatment resulted in anacetrapib levels of ~0.6 mmol/L in white adipose tissue with no impairment of adipose function.
Mouse & Human Cultured Adipocytes	Anacetrapib rapidly distributed into the lipid droplet of adipocytes via passive diffusion, not active transport.
Wild-type vs. CETP-Transgenic Mice	Adipose disposition was a key determinant of long-term retention, independent of CETP binding.

Mechanism of Adipose Distribution and Accumulation

The long half-life of **anacetrapib** is directly driven by its high lipophilicity (LogD 7.1, XLogP 9.78) and subsequent partitioning into adipose tissue [5] [6]. The distribution process can be summarized as follows:



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The core mechanism involves passive diffusion from plasma into adipocytes and partitioning into the neutral lipid core of the **lipid droplet** [5]. This creates a deep reservoir as the process is **reversible but extremely slow**, leading to sustained low plasma concentrations long after dosing stops [2] [3] [4]. Research indicates this distribution is independent of active transport or lipase activity and does not impair adipose tissue function biomarkers like adiponectin or leptin [3] [4] [5].

Key Experimental Models and Protocols

The understanding of **anacetrapib**'s disposition comes from specific clinical and preclinical studies.

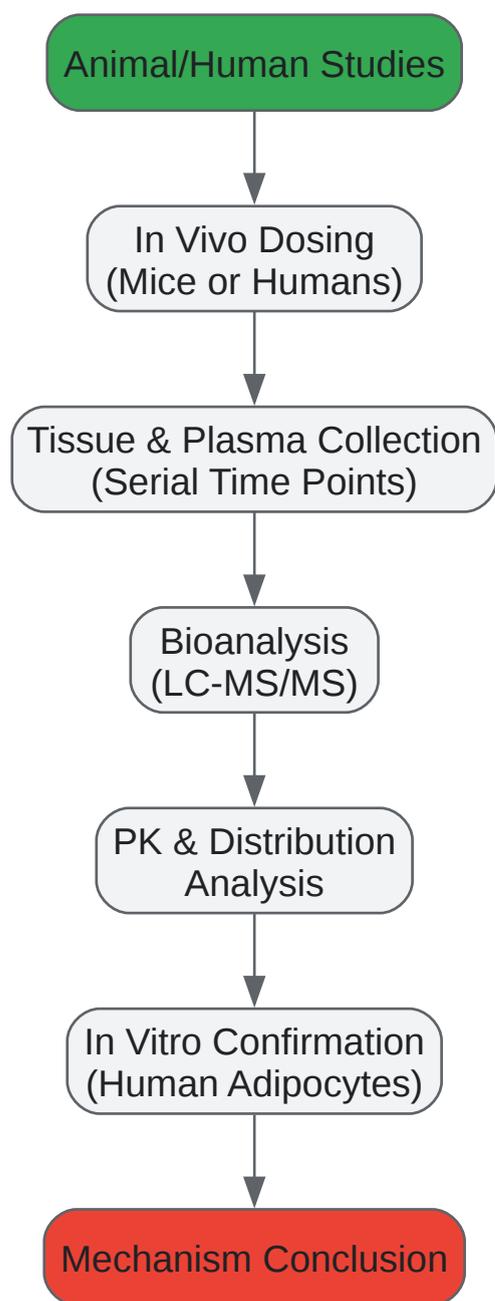
Clinical Pharmacokinetics and Adipose Biopsy Study

- **Objective:** To characterize the single- and multiple-dose pharmacokinetics of **anacetrapib** in healthy Chinese subjects and assess its accumulation in adipose tissue [1] [2].
- **Design:** An open-label study with 40 subjects in three panels received single doses (50, 100, 200 mg) or multiple doses (100 mg once-daily for 10 days). Plasma PK parameters were measured. A separate phase I study involved adipose tissue biopsies in subjects after chronic dosing to measure drug concentrations [1] [2].
- **Key Measurements:** Plasma concentration-time profiles for calculating AUC, C_{max}, T_{max}, and half-life. **Anacetrapib** levels in adipose tissue samples during treatment and a washout period of up to one year [1] [2].

Preclinical Studies in Mouse Models

- **Objective:** To delineate the mechanisms of **anacetrapib**'s distribution into adipose and its long-term retention [3] [4] [7].
- **In Vivo Mouse Models:** Both wild-type and human CETP-transgenic mice were used, fed either a normal or high-fat diet to modulate adiposity. Mice were dosed orally with **anacetrapib** for up to 42 days, followed by a washout period [7].
- **Key Measurements:** Serial measurements of **anacetrapib** concentrations in blood/plasma and tissues (white adipose tissue, liver, brain). The amount of **anacetrapib** per fat pad was calculated [3] [4] [7].
- **In Vitro Human Adipocyte Model:** Differentiated human adipocytes were exposed to **anacetrapib** to study subcellular localization and uptake mechanisms [5].
- **Key Measurements:** Confocal microscopy to localize **anacetrapib** within the lipid droplet. Uptake was assessed under various conditions (temperature, metabolic inhibitors) to determine energy dependence [5].

The experimental workflow for the key preclinical investigations is outlined below:



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Implications for Drug Development

The case of **anacetrapib** highlights critical considerations for developing highly lipophilic drugs:

- **Adipose tissue can be a significant reservoir** for lipophilic drugs, dictating long-term exposure and complicating the prediction of terminal half-life from short-term studies [2] [7].

- **Understanding the mechanism of adipose distribution** is crucial for assessing the benefit-risk profile, as a drug depot in fat could lead to unforeseen long-term effects [3].
- This phenomenon was a key factor in the comprehensive evaluation by Merck, which ultimately decided **not to proceed with regulatory filings** for **anacetrapib** despite a positive cardiovascular outcomes trial (REVEAL) [8] [9].

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